REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][S:8]([O-:11])(=O)=[O:9])[N:6]=1.[Na+].P(Cl)(Cl)(Cl)(Cl)[Cl:14]>P(Cl)(Cl)(Cl)=O>[CH3:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][S:8]([Cl:14])(=[O:11])=[O:9])[N:6]=1 |f:0.1|
|
Name
|
Sodium (2-methylthiazol-4-yl)methanesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1SC=C(N1)CS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
345 mg
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 50° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is re-dissolved in CH2Cl2 (40 mL)
|
Type
|
WASH
|
Details
|
is washed with sat. NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC=C(N1)CS(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.095 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |